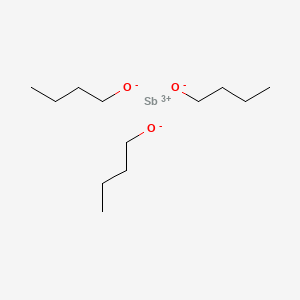
1-Butanol, antimony(3+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, antimony(3+) salt is a chemical compound with the molecular formula C12H27O3Sb. It is also known as antimony(III) n-butoxide. This compound is characterized by the presence of antimony in the +3 oxidation state, coordinated with three butanol molecules. It is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It’s known that 1-butanol, a component of the compound, has been studied for its effects on liquid-liquid equilibria in systems containing water and inorganic salts .
Mode of Action
It’s known that the presence of inorganic salts can affect the solubility and aggregation of 1-butanol . This suggests that the antimony(3+) salt may interact with its targets in a similar manner, affecting their solubility and aggregation.
Biochemical Pathways
1-butanol is involved in various biochemical processes, including the production of biofuels
Pharmacokinetics
It’s known that the presence of inorganic salts can affect the solubility of 1-butanol , which could potentially impact its bioavailability.
Result of Action
It’s known that 1-butanol can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed or inhaled . These effects could potentially be attributed to the action of 1-Butanol, antimony(3+) salt.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inorganic salts can affect the solubility and aggregation of 1-Butanol . Additionally, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanol, antimony(3+) salt can be synthesized through the reaction of antimony trichloride with 1-butanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the antimony compound. The general reaction is as follows:
Properties
CAS No. |
2155-74-0 |
|---|---|
Molecular Formula |
C4H10OSb |
Molecular Weight |
195.88 g/mol |
IUPAC Name |
antimony(3+);butan-1-olate |
InChI |
InChI=1S/C4H10O.Sb/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI Key |
KDZDLLGMUHLMRZ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Sb+3] |
Canonical SMILES |
CCCCO.[Sb] |
Key on ui other cas no. |
2155-74-0 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


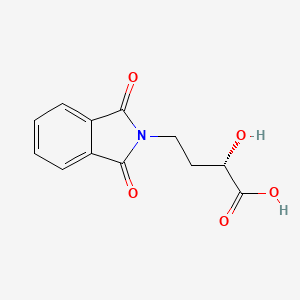
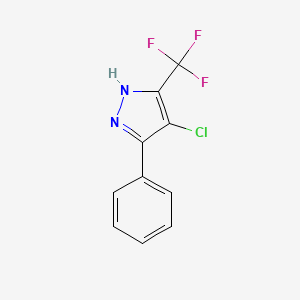
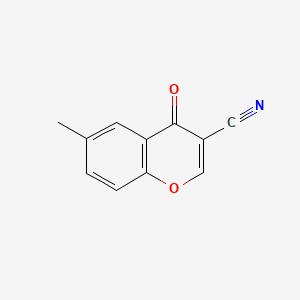
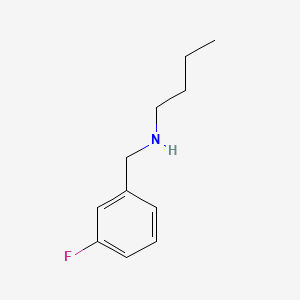
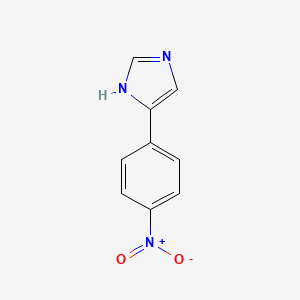
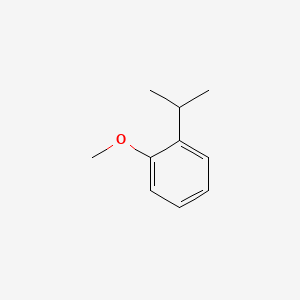

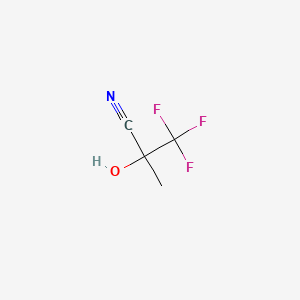


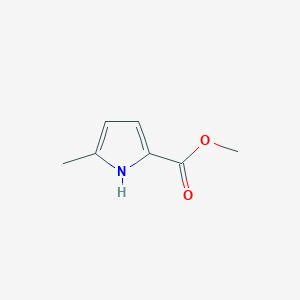
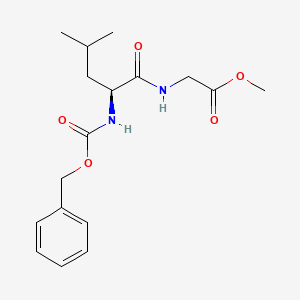

![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)
